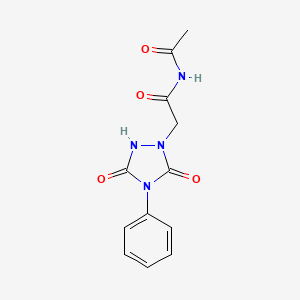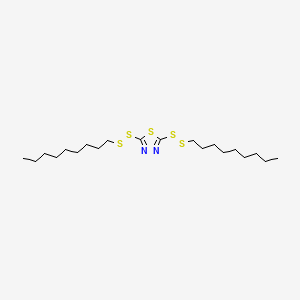silane CAS No. 115162-93-1](/img/structure/B14308830.png)
[3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane is an organosilicon compound characterized by the presence of a cyclopentadienyl ring substituted with a dimethoxyethyl group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the cyclopentadienyl anion attacks the silicon atom of trimethylsilyl chloride, forming the desired product.
Reaction Conditions:
Reagents: Cyclopentadiene, trimethylsilyl chloride, sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentadienyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dimethoxyethyl group, potentially converting it to a simpler alkyl group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Oxidized cyclopentadienyl derivatives.
Reduction: Reduced forms of the dimethoxyethyl group.
Substitution: Cyclopentadienyl derivatives with various substituents replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
While specific biological applications may be limited, the compound’s derivatives could potentially serve as intermediates in the synthesis of biologically active molecules. Research into its biological activity and potential medicinal applications is ongoing.
Industry
In the materials science industry, this compound can be used in the development of novel materials with unique properties. Its organosilicon nature makes it a candidate for use in the production of silicon-based polymers and resins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyltrimethylsilane: Lacks the dimethoxyethyl group, making it less versatile in certain synthetic applications.
Trimethylsilylcyclopentadiene: Similar structure but without the dimethoxyethyl substitution.
Uniqueness
The presence of both the dimethoxyethyl group and the trimethylsilyl group in 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane provides a unique combination of reactivity and stability. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Conclusion
3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane is a compound of significant interest in various scientific fields due to its unique structural features and versatile reactivity. Its applications in organic synthesis, materials science, and potentially in biology and medicine make it a valuable compound for further research and development.
Propriétés
| 115162-93-1 | |
Formule moléculaire |
C12H22O2Si |
Poids moléculaire |
226.39 g/mol |
Nom IUPAC |
[3-(2,2-dimethoxyethyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C12H22O2Si/c1-13-12(14-2)9-10-6-7-11(8-10)15(3,4)5/h6-8,11-12H,9H2,1-5H3 |
Clé InChI |
PXHXROXCTWABFM-UHFFFAOYSA-N |
SMILES canonique |
COC(CC1=CC(C=C1)[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)



